molecular formula C9H9ClN2O2 B2826176 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2225147-48-6

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2826176
CAS No.: 2225147-48-6
M. Wt: 212.63
InChI Key: OPUBBEDJYQSMHA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a high-value chemical building block primarily used in pharmaceutical research and development. This heterocyclic compound is a versatile intermediate for constructing more complex molecules, particularly within the imidazopyridine family, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The imidazo[1,5-a]pyridine core is of significant interest in drug discovery. Research indicates its application in the development of kinase inhibitors, such as novel GSK-3β inhibitors investigated for central nervous system (CNS) disorders . Furthermore, related imidazopyridine isomers are being explored as potent antitubercular agents, demonstrating activity against multidrug-resistant strains . The carboxylic acid functional group at the 6-position allows for further synthetic modifications, enabling its use as a key precursor in coupling reactions, such as amide bond formation, to create targeted compound libraries for biological screening. This product is intended for research applications as a chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBBEDJYQSMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazopyridine core. The carboxylic acid group can then be introduced through a subsequent oxidation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
1,2-Dimethyl-5-nitro-1H-imidazol-4-amine belongs to the class of nitroimidazoles, which are well-known for their antiparasitic properties. Research indicates that derivatives of this compound exhibit significant activity against various protozoan parasites. For instance, studies have shown that certain nitroimidazole derivatives demonstrate enhanced efficacy against Trichomonas vaginalis, with selectivity indices surpassing those of traditional treatments like metronidazole .

Table 1: Antiparasitic Activity of Nitroimidazole Derivatives

Compound NameIC50 (µM)Selectivity Index
1,2-Dimethyl-5-nitro-1H-imidazol-4-amine0.513005
Metronidazole50531.95
Dimetridazole20.44.35

The incorporation of various substituents on the imidazole ring significantly influences the biological activity of these compounds, suggesting a structure-activity relationship (SAR) that can be exploited for drug design.

Biological Research

Neuropharmacological Studies
The compound has also been investigated for its potential role as a modulator of neurotransmitter receptors, particularly in the context of excitatory amino acid receptors. A computational study indicated that derivatives containing imidazole rings could effectively bind to AMPA receptors, showing promising affinities comparable to established pharmacological agents .

Case Study: AMPA Receptor Binding
A series of imidazolylquinoxaline derivatives were synthesized and evaluated for their ability to inhibit [3H]AMPA binding in rat brain tissues. The most potent compound exhibited a Ki value of 0.057 µM, demonstrating a significant binding affinity and suggesting potential therapeutic applications in neurological disorders .

Material Sciences

Fluorescent Probes
In material sciences, 1,2-dimethyl-5-nitro-1H-imidazol-4-amine has been utilized in the development of fluorescent probes for detecting hydrogen sulfide in biological samples. These probes leverage the unique chemical reactivity of the nitro group to facilitate fluorescence upon reaction with hydrogen sulfide .

Table 2: Characteristics of Fluorescent Probes

Probe TypeDetection Limit (µM)Application Area
Benzothiazole derivative0.076Food safety
Coumarin dye with imidazole0.22Biological samples

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-Methylimidazo[1,5-a]pyridine-6-carboxylate

  • Molecular Formula : C₁₀H₁₁N₂O₂ (free base) → C₁₀H₁₂ClN₂O₂ (hydrochloride, inferred).
  • Key Differences : The carboxylic acid group in the target compound is replaced with a methyl ester. This modification increases lipophilicity, reducing water solubility but improving cell membrane permeability. The ester group can be hydrolyzed to regenerate the carboxylic acid under basic conditions, making it a prodrug candidate .

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₁H₁₁ClN₂O₄.
  • The additional substituent may reduce conformational flexibility compared to the 3-methyl derivative .

Heterocyclic Core Modifications

[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic Acid Derivatives

  • Example : 5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride (Ref: 3D-WLD80423).
  • Key Differences : Replacement of the imidazole ring with a triazole alters the electronic properties. Triazoles are less basic than imidazoles, which may affect interactions with enzymes or receptors. For instance, the pKa of the triazole nitrogen is ~1.2, compared to ~6.8 for imidazole, influencing protonation states under physiological conditions .

2-tert-Butyl-[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic Acid

  • However, this substituent may also lower solubility compared to the smaller 3-methyl group in the target compound .

Saturation and Substituent Effects

2-Amino-5,6,7,8-Tetrahydro[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylate Methyl Ester Hydrochloride

  • Molecular Formula : C₈H₁₃ClN₄O₂.
  • Key Differences: Partial saturation of the pyridine ring (tetrahydro form) increases molecular flexibility and solubility. The amino group at position 2 provides an additional hydrogen bond donor, which could enhance target engagement in biological systems .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (1H-NMR)
3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid HCl C₈H₁₁ClN₂O₂ 232.67 δ 2.41 (s, 3H, CH₃), 5.37 (s, 1H, pyridine-H), 10.44 (s, 1H, COOH)
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate C₁₀H₁₁N₂O₂ 199.21 (free base) δ 1.23 (t, 3H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 4.14 (q, 2H, OCH₂CH₃)
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid HCl C₁₁H₁₁ClN₂O₄ 294.67 δ 1.35 (t, 3H, OCH₂CH₃), 4.30 (q, 2H, OCH₂CH₃), 8.12–8.98 (m, aromatic H)

Research and Application Insights

  • Bioactivity : The imidazo[1,5-a]pyridine core is prevalent in kinase inhibitors (e.g., JAK2, ALK). The 3-methyl group in the target compound may optimize steric interactions in ATP-binding pockets, whereas triazolo analogs show reduced affinity due to altered electronic profiles .
  • Synthetic Utility : The carboxylic acid group in the target compound facilitates amide bond formation, a critical step in prodrug development. In contrast, ester derivatives serve as stable intermediates for further functionalization .

Biological Activity

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the imidazo[1,5-a]pyridine class of compounds. Its structure includes a methyl group at the 3-position of the imidazopyridine ring, which enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in microbial growth, which contributes to its antimicrobial properties.
  • Receptor Modulation : The compound may also interact with receptors in cellular pathways, affecting processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : It has shown potential in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, it has been tested against A-431 and Jurkat cell lines with promising results .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in A-431 and Jurkat cells
Enzyme InhibitionModulates activity of enzymes related to microbial growth

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers evaluated its effect on Jurkat cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating strong cytotoxicity against these cells. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cell survival pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics. However, further investigations are necessary to fully elucidate its metabolic pathways and potential toxic effects.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent Choice : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO enhance cyclization efficiency .
  • Reaction Time : Multi-step reactions (e.g., condensation followed by cyclization) must balance time to avoid side products like unreacted intermediates or over-chlorinated derivatives .
  • Purification : Column chromatography or recrystallization is essential to isolate the hydrochloride salt. Analytical techniques such as HPLC (≥95% purity) and NMR (e.g., confirming absence of residual solvents like DMF) validate product integrity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify key protons (e.g., methyl group at δ 2.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ = 237.0654) confirms molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the imidazo-pyridine core .
  • Elemental Analysis : Validates chloride content in the hydrochloride salt (theoretical Cl^-: ~15%) .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for introducing substituents (e.g., methyl or chloro groups) .
  • Machine Learning : Training datasets on analogous imidazo-pyridine derivatives (e.g., 6-chloro analogs) predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Feedback Loops : Experimental data (e.g., yields from varying temperatures) refine computational models, accelerating discovery of novel derivatives .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo assays?

Answer:

  • Metabolic Stability Testing : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to identify rapid degradation in vivo .
  • Solubility Optimization : Modify counterions (e.g., switching from hydrochloride to besylate) or use co-solvents (e.g., PEG-400) to enhance bioavailability .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify target binding in physiological conditions .

Advanced: How does structural modification at the 3-methyl position influence pharmacological activity?

Answer:
Comparative studies on analogs reveal:

Modification Biological Impact Reference
3-Methyl Enhances metabolic stability but reduces solubility
3-Trifluoromethyl Increases target affinity (e.g., kinase inhibition) but raises toxicity
3-Carboxamide Improves solubility while retaining activity

Mechanistic molecular dynamics simulations further elucidate steric and electronic effects .

Advanced: What methodologies validate the absence of mutagenic impurities in synthesized batches?

Answer:

  • Genotoxicity Screening : Ames test (TA98 strain) detects frameshift mutations caused by residual aryl chlorides .
  • LC-MS/MS : Quantifies genotoxic impurities (e.g., ≤1 ppm) per ICH M7 guidelines .
  • Process Control : In-process monitoring of intermediates (e.g., chlorinated pyridines) via inline FTIR ensures complete reaction .

Advanced: How do structural analogs compare in terms of reactivity and application?

Answer:

Analog Key Differences Application
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Higher electrophilicity at C6; prone to nucleophilic substitution Antibacterial agent development
Methyl ester derivatives Improved cell permeability but require esterase-mediated activation Prodrug strategies
Tetrahydroimidazo variants Reduced aromaticity enhances solubility but lowers binding affinity CNS-targeted therapies

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